molecular formula C11H10N2O B596677 [3,4'-Bipyridin]-5-ylmethanol CAS No. 1227583-37-0

[3,4'-Bipyridin]-5-ylmethanol

Cat. No.: B596677
CAS No.: 1227583-37-0
M. Wt: 186.214
InChI Key: VWPLDUCLLYQBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4’-Bipyridin]-5-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond. This specific compound features a hydroxymethyl group attached to the 5-position of the 3,4’-bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridin]-5-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine under palladium catalysis . Another method involves the direct arylation of pyridine using a palladium catalyst .

Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar catalytic coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: [3,4’-Bipyridin]-5-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrogenated bipyridine derivatives.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

[3,4’-Bipyridin]-5-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,4’-Bipyridin]-5-ylmethanol largely depends on its role as a ligand in coordination complexes. When it binds to metal centers, it can influence the electronic properties and reactivity of the metal. This interaction can facilitate various catalytic processes, including oxidation-reduction reactions and electron transfer mechanisms . The specific molecular targets and pathways involved vary depending on the metal and the overall structure of the complex.

Comparison with Similar Compounds

Uniqueness: [3,4’-Bipyridin]-5-ylmethanol is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding and reactivity compared to other bipyridine derivatives. This functional group can enhance its solubility and modify its electronic properties, making it a versatile compound for various applications.

Biological Activity

[3,4'-Bipyridin]-5-ylmethanol is an organic compound belonging to the bipyridine family, characterized by two pyridine rings connected by a single bond and a hydroxymethyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative studies with related compounds.

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions such as Suzuki coupling. The compound can undergo various chemical transformations, including oxidation to form aldehydes or carboxylic acids and reduction to yield hydrogenated derivatives. The presence of the hydroxymethyl group enhances its solubility and reactivity compared to other bipyridine derivatives.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives have demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies suggest that these compounds may induce apoptosis through pathways involving caspase activation and cell cycle arrest .

A comparative analysis highlighted that while traditional chemotherapeutics often target rapidly dividing cells indiscriminately, this compound selectively affects cancer cells with minimal impact on normal cells, making it a promising candidate for further development .

The mechanism by which this compound exerts its biological effects primarily involves its role as a ligand in coordination complexes. When bound to metal centers, it can enhance electron transfer processes and facilitate catalytic reactions that are crucial for biological activity. This ligand behavior is essential in mediating oxidative stress responses and influencing cellular signaling pathways .

Case Studies

StudyFindings
Antimicrobial Study Evaluated against E. coli and S. aureusEffective inhibition at low concentrations
Anticancer Study Tested on HeLa and MCF-7 cell linesInduced apoptosis via caspase activation
Mechanistic Study Investigated ligand-metal interactionsEnhanced catalytic properties leading to biological effects

Comparative Analysis with Related Compounds

When compared to other bipyridine derivatives such as 2,2'-bipyridine and 4,4'-bipyridine, this compound exhibits unique properties due to its hydroxymethyl group. This functional group not only increases solubility but also allows for additional hydrogen bonding interactions that can enhance its biological activity .

CompoundUnique FeaturesBiological Activity
This compound Hydroxymethyl groupAntimicrobial, anticancer
2,2'-Bipyridine Common ligandModerate biological activity
4,4'-Bipyridine Precursor to paraquatLimited therapeutic use

Properties

IUPAC Name

(5-pyridin-4-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPLDUCLLYQBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744422
Record name ([3,4'-Bipyridin]-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227583-37-0
Record name ([3,4'-Bipyridin]-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.